molecular formula C12H14Cl2N2O B5730628 2,6-dichloro-4-methyl-3-(piperidin-1-ylcarbonyl)pyridine

2,6-dichloro-4-methyl-3-(piperidin-1-ylcarbonyl)pyridine

Katalognummer B5730628
Molekulargewicht: 273.15 g/mol
InChI-Schlüssel: SDBICGCJGKELDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-dichloro-4-methyl-3-(piperidin-1-ylcarbonyl)pyridine, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.

Wissenschaftliche Forschungsanwendungen

2,6-dichloro-4-methyl-3-(piperidin-1-ylcarbonyl)pyridine has been widely used in scientific research for its ability to selectively block the adenosine A1 receptor. This receptor is involved in various physiological processes, including regulation of cardiac function, neurotransmission, and inflammation. 2,6-dichloro-4-methyl-3-(piperidin-1-ylcarbonyl)pyridine has been shown to have potential therapeutic applications in several diseases, including cancer, cardiovascular diseases, and neurological disorders.

Wirkmechanismus

2,6-dichloro-4-methyl-3-(piperidin-1-ylcarbonyl)pyridine selectively binds to the adenosine A1 receptor and blocks its activation by endogenous adenosine. This leads to a decrease in the downstream signaling pathways regulated by this receptor, including the inhibition of adenylate cyclase and the opening of potassium channels. The net effect is a decrease in cellular excitability and a decrease in the release of neurotransmitters.
Biochemical and Physiological Effects:
2,6-dichloro-4-methyl-3-(piperidin-1-ylcarbonyl)pyridine has been shown to have several biochemical and physiological effects. In animal studies, 2,6-dichloro-4-methyl-3-(piperidin-1-ylcarbonyl)pyridine has been shown to reduce the growth of cancer cells and to protect against ischemic injury in the heart and brain. 2,6-dichloro-4-methyl-3-(piperidin-1-ylcarbonyl)pyridine has also been shown to have potential therapeutic applications in the treatment of Parkinson's disease, Alzheimer's disease, and epilepsy.

Vorteile Und Einschränkungen Für Laborexperimente

2,6-dichloro-4-methyl-3-(piperidin-1-ylcarbonyl)pyridine has several advantages for use in lab experiments. It is a highly selective antagonist of the adenosine A1 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. However, 2,6-dichloro-4-methyl-3-(piperidin-1-ylcarbonyl)pyridine has some limitations, including its low solubility in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for research on 2,6-dichloro-4-methyl-3-(piperidin-1-ylcarbonyl)pyridine. One area of interest is the potential use of 2,6-dichloro-4-methyl-3-(piperidin-1-ylcarbonyl)pyridine in the treatment of cancer. Studies have shown that 2,6-dichloro-4-methyl-3-(piperidin-1-ylcarbonyl)pyridine can inhibit the growth of cancer cells in vitro and in vivo, and further research is needed to determine its potential as a cancer therapy. Another area of interest is the potential use of 2,6-dichloro-4-methyl-3-(piperidin-1-ylcarbonyl)pyridine in the treatment of neurological disorders, including Parkinson's disease and Alzheimer's disease. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of 2,6-dichloro-4-methyl-3-(piperidin-1-ylcarbonyl)pyridine to optimize its therapeutic potential.

Synthesemethoden

The synthesis of 2,6-dichloro-4-methyl-3-(piperidin-1-ylcarbonyl)pyridine involves several steps, including the reaction of 2,6-dichloro-4-methylpyridine with piperidine-1-carbonyl chloride, followed by the reaction of the resulting intermediate with sodium hydride and 1,3-dichloropropane. The final product is obtained after purification by column chromatography.

Eigenschaften

IUPAC Name

(2,6-dichloro-4-methylpyridin-3-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O/c1-8-7-9(13)15-11(14)10(8)12(17)16-5-3-2-4-6-16/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBICGCJGKELDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(=O)N2CCCCC2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6-Dichloro-4-methylpyridin-3-yl)(piperidin-1-yl)methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.